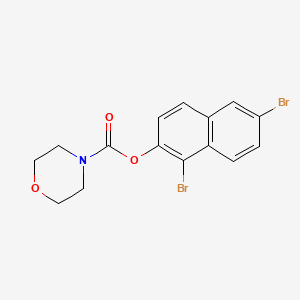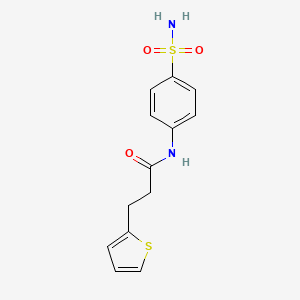![molecular formula C19H19N5O4S B12136392 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12136392.png)
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-amino-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acétamide est un composé organique complexe appartenant à la classe des dérivés du triazole. Ce composé est caractérisé par la présence d'un cycle triazole, d'un groupe méthoxyphényle et d'une partie benzodioxine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-{[4-amino-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acétamide implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés de l'hydrazine et des aldéhydes ou des cétones appropriés en milieu acide ou basique.
Introduction du groupe méthoxyphényle : Cette étape implique la réaction de substitution où un groupe méthoxyphényle est introduit dans le cycle triazole à l'aide de réactifs appropriés tels que les halogénures de méthoxybenzyle.
Fixation de la partie benzodioxine : La partie benzodioxine est introduite par une réaction de substitution nucléophile impliquant des dérivés de la benzodioxine et des électrophiles appropriés.
Assemblage final : L'étape finale consiste à coupler le dérivé du triazole à la partie benzodioxine par une liaison sulfanyle, suivie d'une acylation pour introduire le groupe acétamide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse susmentionnées afin d'accroître le rendement et la pureté. Cela comprend l'utilisation de techniques de synthèse à haut débit, de réacteurs à écoulement continu et de méthodes de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe sulfanyle, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler les groupes nitro ou le cycle triazole, conduisant à la formation d'amines ou de dérivés du triazole réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en particulier au niveau du groupe méthoxyphényle ou de la partie benzodioxine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium, l'hydrure de lithium et d'aluminium et l'hydrogénation catalytique sont couramment utilisés.
Substitution : Des réactifs tels que les halogénures d'alkyle, les chlorures d'acyle et les chlorures de sulfonyle sont utilisés en milieu basique ou acide.
Principaux produits
Oxydation : Sulfoxydes, sulfones
Réduction : Amines, dérivés du triazole réduits
Substitution : Divers dérivés substitués en fonction des réactifs utilisés
Applications de la recherche scientifique
Le 2-{[4-amino-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acétamide présente plusieurs applications en recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu'agent antimicrobien, antifongique et anticancéreux en raison de ses caractéristiques structurales uniques.
Science des matériaux : Les propriétés électroniques uniques du composé en font un candidat pour une utilisation dans l'électronique organique et comme élément constitutif de matériaux de pointe.
Mécanisme d'action
Le mécanisme d'action du 2-{[4-amino-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acétamide implique son interaction avec des cibles moléculaires spécifiques :
Inhibition enzymatique : Le composé peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès du substrat et l'activité catalytique.
Modulation des récepteurs : Il peut moduler l'activité des récepteurs en se liant aux sites des récepteurs, influençant ainsi les voies de transduction du signal.
Interaction avec l'ADN : Le composé peut s'intercaler dans l'ADN, perturbant ainsi les processus de réplication et de transcription.
Applications De Recherche Scientifique
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[4-amino-5-(3-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-éthoxyphényl)acétamide
- 2-{[4-amino-5-(4-méthoxyphényl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acétamide
Unicité
L'unicité du 2-{[4-amino-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acétamide réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés électroniques, stériques et chimiques distinctes.
Propriétés
Formule moléculaire |
C19H19N5O4S |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C19H19N5O4S/c1-26-14-5-2-12(3-6-14)18-22-23-19(24(18)20)29-11-17(25)21-13-4-7-15-16(10-13)28-9-8-27-15/h2-7,10H,8-9,11,20H2,1H3,(H,21,25) |
Clé InChI |
XBVNDJIMJIJLOO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136316.png)


![ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate](/img/structure/B12136328.png)

![7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol](/img/structure/B12136337.png)
![(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136344.png)

![2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12136363.png)
![5-[3-(benzyloxy)phenyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12136377.png)
![(5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136385.png)
![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136401.png)
![1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B12136410.png)

